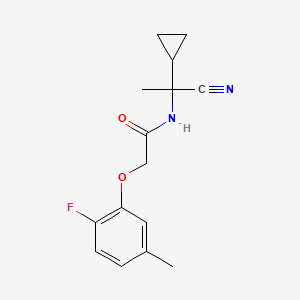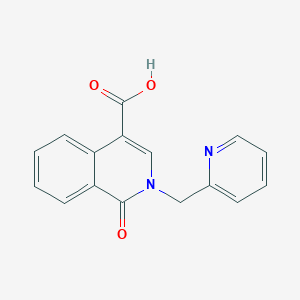
1-Oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylic acid is a chemical compound with the molecular formula C16H12N2O3 . It has a molecular weight of 280.28 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CC=CC=N3)C(=O)O .Physical and Chemical Properties Analysis
The compound has a molecular weight of 280.28 and a molecular formula of C16H12N2O3 . The monoisotopic mass is 280.084778 Da .Aplicaciones Científicas De Investigación
Reaction Mechanisms and Synthesis
Homophthalic acid and its analogs, when reacted with Vilsmeier reagent, produce derivatives that upon further modification can yield compounds including 1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylic acid or its analogs. These derivatives are pivotal in studying the reactivity of such complex molecules and have potential applications in further chemical syntheses (Deady & Rodemann, 2001).
Antibacterial and Antifungal Research
Research into the antibacterial and antifungal properties of compounds related to this compound has been conducted. These studies aim to discover new analogs with improved efficacy against various microbial strains. However, findings suggest that the antibacterial activities of some related compounds are relatively weak compared to clinically used substances such as nalidixic acid and norfloxacin (Stefancich et al., 1987).
Structural Studies and Properties
Investigations into the structural properties of derivatives of this compound reveal insights into their conformational behavior in different states. For example, the study of a specific derivative by X-ray analysis, ab initio, and DFT calculations indicated a similarity between its conformation in crystalline hydrate state and in water solution, offering valuable information for the design of structurally related compounds with desired properties (Stoyanova et al., 2010).
Potential Antiinflammatory Applications
The synthesis and study of conformationally restricted analogs of tolmetin, which includes structures related to this compound, have shown potential analgesic-antiinflammatory activity. These findings could pave the way for the development of new antiinflammatory agents (Corelli et al., 1990).
Chemoselective Syntheses
Research demonstrates the chemoselective hydrative carbocyclizations of functionalities related to this compound. These reactions can produce distinct nitrogen-containing heterocycles, highlighting the versatility of such compounds in synthetic chemistry (Mukherjee & Liu, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-15-13-7-2-1-6-12(13)14(16(20)21)10-18(15)9-11-5-3-4-8-17-11/h1-8,10H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOIFWOCPPQSKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CC=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
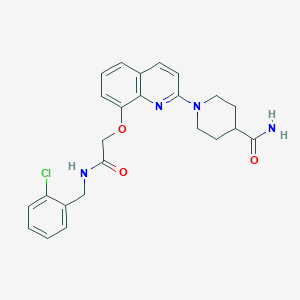
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2806154.png)
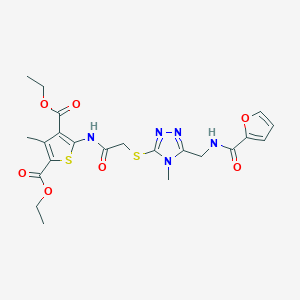
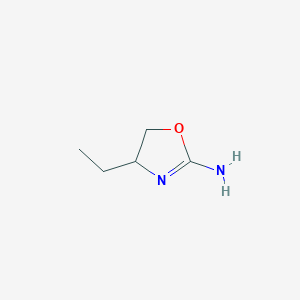
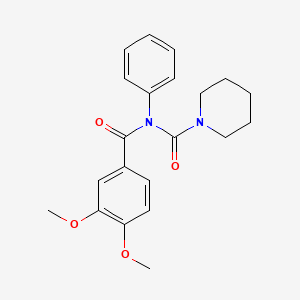
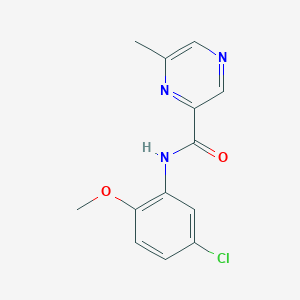
![3-(1,3-Benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)
![2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide](/img/structure/B2806162.png)
![2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2806163.png)

![7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione](/img/structure/B2806167.png)
![2-Chloro-N-[(5,5-difluoro-6-oxopiperidin-2-yl)methyl]acetamide](/img/structure/B2806169.png)
![(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2806172.png)
